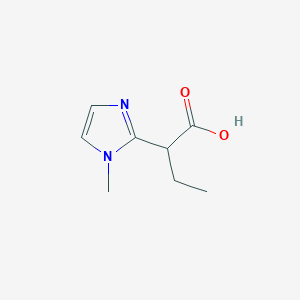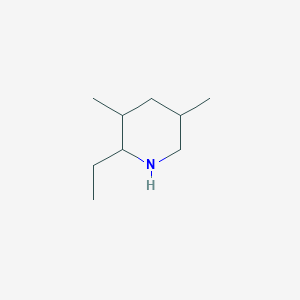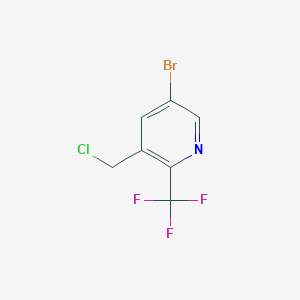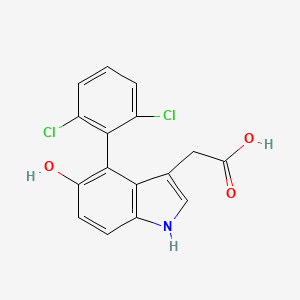
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a hydroxyindole moiety, and an acetic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs a palladium catalyst and boron reagents under mild conditions to couple the dichlorophenyl group with the indole moiety.
. This reaction is highly selective and can be performed under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new drugs.
Medicine: It has potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain signaling . By inhibiting these enzymes, the compound reduces inflammation and alleviates pain.
Comparison with Similar Compounds
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid can be compared with other similar compounds, such as:
Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
2-(2,6-Dichlorophenyl)amino)benzoic acid: Another compound with anti-inflammatory properties and structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H11Cl2NO3 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-[4-(2,6-dichlorophenyl)-5-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-9-2-1-3-10(18)15(9)16-12(20)5-4-11-14(16)8(7-19-11)6-13(21)22/h1-5,7,19-20H,6H2,(H,21,22) |
InChI Key |
WINIFLZZAPYYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC3=C2C(=CN3)CC(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


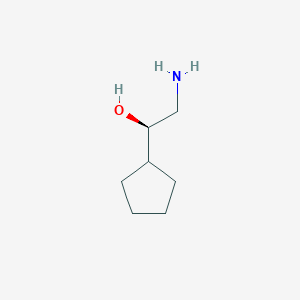
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
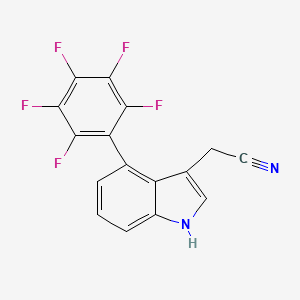
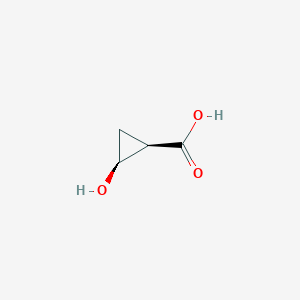
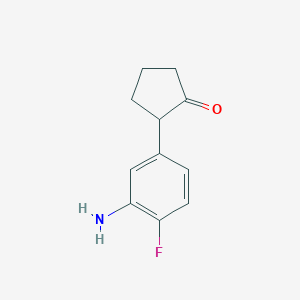
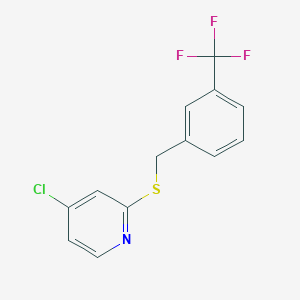
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
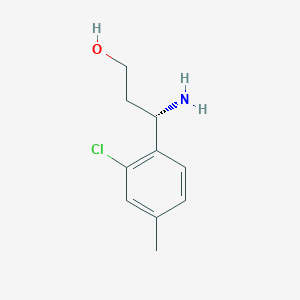
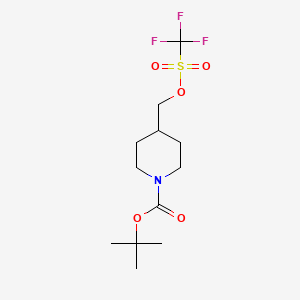
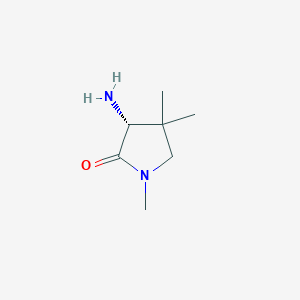
![2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241901.png)
